N3-PEG11-Tos

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

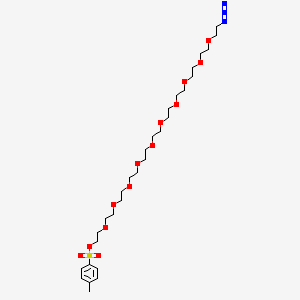

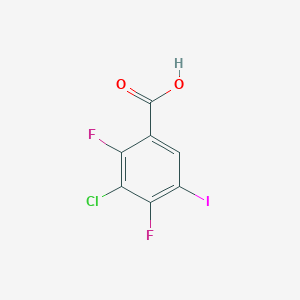

N3-PEG11-Tos, also known as Azido-PEG11-Tosylate, is a heterobifunctional polyethylene glycol (PEG) derivative. This compound features an azide group (N3) at one end and a tosyl (p-toluenesulfonyl) group at the other. The PEG11 spacer consists of eleven ethylene glycol units, providing flexibility and solubility in both aqueous and organic solvents. This compound is widely used in bioconjugation, drug delivery, and material science due to its ability to link biomolecules and other compounds through click chemistry and other coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N3-PEG11-Tos typically involves the following steps:

-

Activation of PEG: : Polyethylene glycol (PEG) is first activated by converting it into a PEG-tosylate. This is achieved by reacting PEG with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

-

Introduction of Azide Group: : The PEG-tosylate is then reacted with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction replaces the tosyl group with an azide group, yielding this compound. The reaction is typically performed at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

-

Bulk Activation: : Large quantities of PEG are activated using tosyl chloride in industrial reactors. The reaction conditions are optimized for maximum yield and purity.

-

Azidation: : The activated PEG is then subjected to azidation using sodium azide. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and safety, given the potentially hazardous nature of azide compounds.

Analyse Des Réactions Chimiques

Types of Reactions

N3-PEG11-Tos undergoes several types of chemical reactions, including:

-

Click Chemistry: : The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, making it useful for bioconjugation and material science applications.

-

Nucleophilic Substitution:

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts (e.g., CuSO4 and sodium ascorbate) are commonly used under mild conditions (room temperature to 40°C).

Nucleophilic Substitution: Sodium azide, thiols, and amines are typical nucleophiles used in substitution reactions, often in solvents like DMF or DMSO.

Major Products

Click Chemistry: The primary product is a triazole-linked compound.

Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in azido-PEG derivatives with different functional groups.

Applications De Recherche Scientifique

N3-PEG11-Tos has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry and other coupling reactions.

Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and functional studies.

Medicine: Employed in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.

Industry: Utilized in the development of advanced materials, including hydrogels, nanoparticles, and surface coatings.

Mécanisme D'action

The mechanism of action of N3-PEG11-Tos primarily involves its functional groups:

Azide Group: The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it ideal for bioconjugation and material modification.

Tosyl Group:

Comparaison Avec Des Composés Similaires

N3-PEG11-Tos can be compared with other PEG derivatives, such as:

N3-PEG4-Tos: Similar structure but with a shorter PEG spacer (four ethylene glycol units). This compound offers greater flexibility and solubility.

N3-PEG11-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a tosyl group. NHS esters are more reactive towards amines, making them suitable for protein conjugation.

N3-PEG11-Mal: Features a maleimide group instead of a tosyl group. Maleimides are highly reactive towards thiols, useful for thiol-specific conjugation.

This compound stands out due to its balanced reactivity and versatility, making it a valuable tool in various scientific and industrial applications.

Propriétés

Formule moléculaire |

C29H51N3O13S |

|---|---|

Poids moléculaire |

681.8 g/mol |

Nom IUPAC |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C29H51N3O13S/c1-28-2-4-29(5-3-28)46(33,34)45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-31-32-30/h2-5H,6-27H2,1H3 |

Clé InChI |

XSLJGWDCKFVDFN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)

![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)

![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)

![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)